
2-Aminocyclohexane-1-carbonitrile
Overview
Description
2-Aminocyclohexane-1-carbonitrile, also known as ACC, is a chemical compound that has been widely used in scientific research for its various applications. It is a cyclic amine that has a carbonitrile functional group attached to it. The CAS Number for this compound is 586965-84-6 .
Molecular Structure Analysis
The molecular formula of 2-Aminocyclohexane-1-carbonitrile is C7H12N2 . It has a molecular weight of 124.19 . The structure consists of a cyclohexane ring with an amino group (NH2) and a carbonitrile group (CN) attached to it .Chemical Reactions Analysis
2-Aminocyclohexane-1-carbonitrile serves as a precursor in organocatalyzed syntheses. It is used in the synthesis of 2-amino-8-oxo-tetrahydro-4H-chromene-3-carbonitriles, achieved through a tandem Michael addition-cyclization reaction.Physical And Chemical Properties Analysis
2-Aminocyclohexane-1-carbonitrile is a liquid at room temperature . It has a predicted boiling point of 243.7±33.0 °C and a predicted density of 0.99±0.1 g/cm3 . The predicted pKa value is 8.25±0.70 .Scientific Research Applications
Organocatalyzed Synthesis
2-Aminocyclohexane-1-carbonitrile serves as a precursor in organocatalyzed syntheses. It is used in the synthesis of 2-amino-8-oxo-tetrahydro-4H-chromene-3-carbonitriles, achieved through a tandem Michael addition-cyclization reaction. An enantioselective synthesis of these compounds was accomplished using a cinchona alkaloid-derived thiourea catalyst, marking the first synthesis of its kind (Ding & Zhao, 2010).
Synthesis of Tetrahydropyrimido Quinoline Derivatives
The reactivity of 2-Aminocyclohexane-1-carbonitrile is leveraged in the synthesis of tetrahydropyrimido quinoline derivatives. Notably, the compound undergoes a reaction process with various reagents like dimethylformamide dimethyl acetal, carbon disulfide, and urea. This compound's versatility is also evident in its antimicrobial activity against select microbes (Elkholy & Morsy, 2006).
Spirocycloalkane Synthesis
In a novel approach, 2-Aminocyclohexane-1-carbonitrile is involved in the synthesis of spirocycloalkanes. The process entails an interaction with substituted acetonitriles leading to the formation of 1-methyl-1,2,3,4-tetrahydrospiro(quinoline-2,1′-cyclohexane)-3-carbonitriles. This synthesis is hypothesized to proceed via Knoevenagel condensation and subsequent ring closure, exemplifying the tert-amino effect (Tverdokhlebov et al., 2006).
Safety and Hazards
The compound is classified as dangerous with the signal word "Danger" . Hazard statements include H302, H312, H315, H318, H332, and H335, indicating that it is harmful if swallowed, harmful in contact with skin, causes skin irritation, causes serious eye damage, harmful if inhaled, and may cause respiratory irritation .
properties
IUPAC Name |
2-aminocyclohexane-1-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2/c8-5-6-3-1-2-4-7(6)9/h6-7H,1-4,9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVGOKHBYNZPVGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)C#N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Aminocyclohexane-1-carbonitrile | |
CAS RN |
586965-84-6 | |
| Record name | 2-aminocyclohexane-1-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[[4-(4-Fluorophenyl)piperazin-1-yl]methyl]-7-hydroxy-8-methylchromen-2-one](/img/structure/B2651075.png)


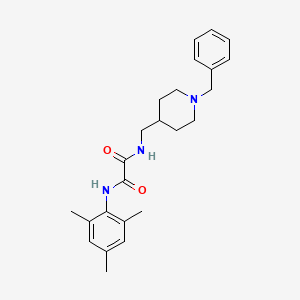
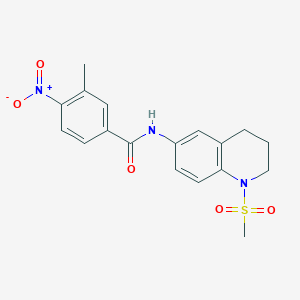

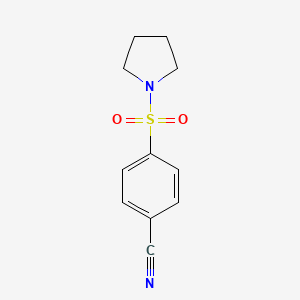
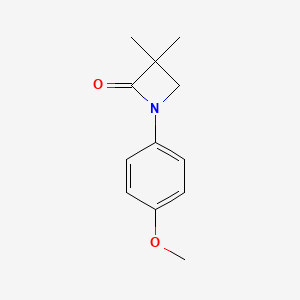
![(2E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-enenitrile](/img/structure/B2651086.png)
![3,3,6,6-tetramethyl-9-(3-phenylimidazo[1,5-a]pyridin-1-yl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B2651088.png)
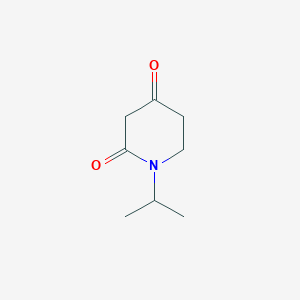
![N-(3,5-dimethoxyphenyl)-2-[3-(4-fluorobenzoyl)-6-methoxy-4-oxoquinolin-1-yl]acetamide](/img/structure/B2651091.png)